Lipase Stereospecificity toward Dilaurin Enantiomers
The hydrolysis kinetics of dilaurin isomers are markedly stereospecific. In a direct comparison using the Mucor miehei lipase, the hydrolysis rate of 2,3-sn-dilaurin was significantly lower than that of its enantiomer, 1,2-sn-dilaurin [1]. This study used a monolayer technique to control interfacial parameters and monitor enzyme activity.
| Evidence Dimension | Enzymatic hydrolysis rate |
|---|---|
| Target Compound Data | Lower hydrolysis rate compared to 1,2-sn-dilaurin (relative rate not explicitly quantified in abstract but stated as 'lower'). |
| Comparator Or Baseline | 1,2-sn-dilaurin (enantiomer) |
| Quantified Difference | Hydrolysis rate of 2,3-sn-dilaurin is lower than that of 1,2-sn-dilaurin. |
| Conditions | Monolayer technique; Mucor miehei lipase; varying surface pressures. |
Why This Matters
This demonstrates that 2,3-DLG is a poorly recognized substrate for certain industrially relevant lipases, making it an essential negative control or probe for defining the stereospecific binding pocket of these enzymes.
- [1] Cernia, E., Palocci, C., Ricchiuto, E., & Soro, S. (2004). Monolayer technique for the study of the hydrolysis of dilaurin isomers biocatalysed by different lipases. Colloids and Surfaces B: Biointerfaces, 33(1), 7-13. View Source
